Ethyl-beta,beta,beta-D3-benzene
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Overview
Description
Ethyl-beta,beta,beta-D3-benzene is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its stability and its ability to be used as a tracer in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-beta,beta,beta-D3-benzene can be synthesized through the deuteration of ethylbenzene. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where ethylbenzene is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic exchange reactions. The process is optimized to ensure high yields and purity of the deuterated product. The use of advanced catalysts and controlled reaction conditions are crucial to achieving the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl-beta,beta,beta-D3-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into ethylcyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Ethylcyclohexane derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Ethyl-beta,beta,beta-D3-benzene is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and in environmental testing to trace pollutants
Mechanism of Action
The mechanism of action of Ethyl-beta,beta,beta-D3-benzene involves its incorporation into chemical reactions as a stable isotope. The presence of deuterium affects the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms alter the rate of chemical reactions. This property is particularly useful in studying reaction mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: The non-deuterated form of Ethyl-beta,beta,beta-D3-benzene.
Toluene: Another aromatic compound with a methyl group instead of an ethyl group.
Benzene: The simplest aromatic compound without any substituents.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The isotope effect allows for detailed studies of reaction mechanisms and pathways, making it a valuable tool in various fields of research .
Properties
Molecular Formula |
C8H10 |
---|---|
Molecular Weight |
109.18 g/mol |
IUPAC Name |
2,2,2-trideuterioethylbenzene |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3 |
InChI Key |
YNQLUTRBYVCPMQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=CC=CC=C1 |
Canonical SMILES |
CCC1=CC=CC=C1 |
Origin of Product |
United States |
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